1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate
Overview
Description
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate is a polymeric compound known for its unique properties and applications. This compound is often used in various industrial and scientific research settings due to its high solubility, thermal stability, and electrical conductivity .
Preparation Methods
The synthesis of 1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate typically involves a polymerization reaction. The monomers, 1-ethenyl-3-methyl-1H-imidazolium methyl sulfate and 1-ethenyl-2-pyrrolidinone, are combined in the presence of a polymerization catalyst. The reaction is carried out under controlled temperature and time conditions to yield the desired polymer . Industrial production methods often involve large-scale polymerization reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high thermal stability and conductivity.
Biology: Employed in the development of antimicrobial agents and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and pharmaceuticals.
Industry: Utilized in the production of batteries, electrochemical devices, and as an electrolyte in various applications
Mechanism of Action
The mechanism of action of this polymer involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium and pyrrolidinone groups in the polymer structure facilitate these interactions, leading to the desired effects. The pathways involved include electron transfer and molecular recognition processes .
Comparison with Similar Compounds
Similar compounds include:
1-Ethyl-3-methylimidazolium chloride: Known for its use as a solvent in organic reactions.
1-Butyl-3-methylimidazolium chloride: Used in various electrochemical applications.
1-Hexyl-3-methylimidazolium chloride: Employed in the synthesis of conducting polymers.
Compared to these compounds, 1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate is unique due to its polymeric nature, which provides enhanced stability and versatility in various applications .
Biological Activity
The compound 1-ethenyl-3-methylimidazol-3-ium; 1-ethenylpyrrolidin-2-one; methyl sulfate is a complex ionic liquid that has garnered attention due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This article explores its biological activity, safety profile, and relevant research findings.
- Molecular Formula : C13H21N3O5S
- Molar Mass : 331.39 g/mol
- CAS Number : 150599-70-5
- Density : 1.11 g/mL at 20°C
- Hazard Classification : N - Dangerous for the environment; toxic to aquatic organisms .
Antimicrobial Properties
Research indicates that ionic liquids, including those containing imidazolium cations like 1-ethenyl-3-methylimidazol-3-ium, exhibit significant antimicrobial properties. Studies have shown that these compounds can disrupt microbial membranes, leading to cell lysis. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at certain concentrations .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated using several human cell lines. In vitro studies suggest that while it exhibits antimicrobial activity, it also poses risks to human cells at higher concentrations. The IC50 values (the concentration required to inhibit cell viability by 50%) vary significantly depending on the cell type and exposure duration .
Environmental Impact
The compound is classified as hazardous to aquatic life, with risk codes indicating potential long-term adverse effects in the environment. It is essential to consider its environmental fate when evaluating its biological activity and potential applications .
Study on Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of various imidazolium-based ionic liquids, including the target compound. The results indicated that the compound effectively inhibited Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation .
Cytotoxicity Assessment
In another study focused on cytotoxicity, the effects of varying concentrations of the compound were assessed on human liver cells (HepG2). The findings revealed that lower concentrations (below 30 µM) did not significantly affect cell viability, while higher concentrations led to increased apoptosis rates .
Properties
IUPAC Name |
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.C6H9NO.CH4O4S/c1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;1-5-6(2,3)4/h3-6H,1H2,2H3;2H,1,3-5H2;1H3,(H,2,3,4)/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKUMSHRXAZZSW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150599-70-5 | |
Record name | Polyquaternium 44 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150599-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
331.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150599-70-5 | |
Record name | Polyquaternium-44 (200000 MW) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150599705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenyl-2-pyrrolidinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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